molecular formula C10H6F3NO3 B2623235 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 926208-37-9

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No. B2623235
Key on ui cas rn: 926208-37-9
M. Wt: 245.157
InChI Key: NXLKLROWBALFPC-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

0.18 g of copper(0) is added to a solution of 1.0 g of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in 4.5 ml of quinoline under argon. The reaction mixture is heated at 200° C. for 5 hours, and is then cooled to ambient temperature. After dilution with 30 ml of diethyl ether, the mixture is filtered through Clarcel®. The filtrate is washed successively with 6×10 ml of a 6N hydrochloric acid solution, with 10 ml of a saturated sodium hydrogen carbonate solution and then with 10 ml of saturated brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 25 g cartridge of 15-40 μm silica, elution being carried out with a 95/5 v/v cyclohexane/ethyl acetate mixture, at a flow rate of 20 ml/min. 0.33 g of 4-(Trifluoromethoxy)indole is thus obtained in the form of an amber oil, the characteristics of which are the following:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
copper(0)
Quantity
0.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7](C(O)=O)[NH:8]2>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:17][C:2]([F:1])([F:16])[O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC1=C2C=C(NC2=CC=C1)C(=O)O)(F)F
Name
Quantity
4.5 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper(0)
Quantity
0.18 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
After dilution with 30 ml of diethyl ether, the mixture is filtered through Clarcel®
WASH
Type
WASH
Details
The filtrate is washed successively with 6×10 ml of a 6N hydrochloric acid solution, with 10 ml of a saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a 25 g cartridge of 15-40 μm silica, elution

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C2C=CNC2=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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